Tris(pentafluorophenyl)phosphine

Overview

Description

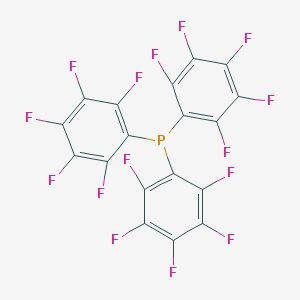

Tris(pentafluorophenyl)phosphine is an organophosphorus compound with the chemical formula (C6F5)3P. It is a white to yellow crystalline solid that is insoluble in water. This compound is known for its use as a ligand in coordination chemistry and catalysis due to its electron-withdrawing properties .

Mechanism of Action

Target of Action

Tris(pentafluorophenyl)phosphine, also known as TPFPP, is an organophosphorus compound . It primarily targets high voltage batteries, acting as an additive . It is also used as a building block, coupling reagent, and derivatizing reagent .

Mode of Action

TPFPP interacts with its targets by improving the cycling performance of high voltage lithium-ion batteries . It is used as an electrolyte additive, which enhances the conductivity of the battery . Theoretical calculations predict that TPFPP is preferably oxidized compared to the solvents .

Biochemical Pathways

It is known that tpfpp plays a role in the electrochemical behaviors and surface chemistry of certain compounds . For instance, it has been used in the study of LiNi0.5Mn1.5O4, a compound used in lithium-ion batteries .

Pharmacokinetics

It is known that tpfpp is insoluble in water , which may impact its bioavailability.

Result of Action

The addition of TPFPP into the electrolyte of a lithium-ion battery improves the battery’s cycling performance . Electrochemical measurements and XPS analyses show that a protective film is formed on LiNi0.5Mn1.5O4 when TPFPP is used, which contributes to the cycling performance improvement of the cell .

Action Environment

The action, efficacy, and stability of TPFPP can be influenced by environmental factors. For instance, it should be stored in a cool, dry, well-ventilated area away from incompatible substances . It is also recommended to handle TPFPP under inert gas . These conditions help maintain the stability and effectiveness of TPFPP.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tris(pentafluorophenyl)phosphine can be synthesized through the reaction of pentafluorophenylmagnesium bromide with phosphorus trichloride. The reaction typically occurs in an inert atmosphere to prevent oxidation and hydrolysis. The general reaction is as follows:

3C6F5MgBr+PCl3→(C6F5)3P+3MgBrCl

The product is then purified through recrystallization .

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods, with scaling up of the reaction and purification processes to accommodate larger quantities .

Chemical Reactions Analysis

Types of Reactions

Tris(pentafluorophenyl)phosphine undergoes various types of reactions, including:

Substitution Reactions: It can participate in ligand exchange reactions with transition metals.

Oxidation Reactions: It can be oxidized to form phosphine oxides.

Coordination Reactions: It acts as a ligand to form complexes with metals.

Common Reagents and Conditions

Substitution Reactions: Common reagents include transition metal halides such as RhCl3.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide can be used.

Coordination Reactions: Conditions typically involve inert atmospheres and solvents like dichloromethane.

Major Products

Substitution Reactions: Metal-phosphine complexes.

Oxidation Reactions: Phosphine oxides.

Coordination Reactions: Various metal complexes depending on the metal and reaction conditions.

Scientific Research Applications

Tris(pentafluorophenyl)phosphine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

- Tris(4-fluorophenyl)phosphine

- Tris(4-trifluoromethylphenyl)phosphine

- Tris(2,4,6-trimethylphenyl)phosphine

- Triphenylphosphine

Uniqueness

Tris(pentafluorophenyl)phosphine is unique due to its strong electron-withdrawing properties, which make it particularly effective in stabilizing metal centers and enhancing catalytic activity. This sets it apart from other similar compounds that may not have as strong electron-withdrawing effects .

Biological Activity

Tris(pentafluorophenyl)phosphine (TPFP) is a phosphine compound that has garnered attention in various fields, including organic synthesis and materials science. Its unique structure, characterized by three pentafluorophenyl groups attached to a phosphorus atom, imparts distinct chemical properties that influence its biological activity. This article explores the biological activity of TPFP, supported by case studies, research findings, and relevant data.

This compound has the chemical formula and a CAS number of 1259-35-4. The presence of multiple fluorine atoms contributes to its stability and reactivity, making it a valuable reagent in synthetic chemistry. The compound is known for its ability to act as a ligand in coordination chemistry and has applications in catalysis.

Biological Activity Overview

The biological activity of TPFP has been studied in various contexts, particularly concerning its toxicity and potential applications in biomedicine. Key findings include:

- Toxicological Effects : TPFP is classified under specific target organ toxicity categories, indicating potential risks associated with exposure. It has been shown to cause skin and eye irritation upon contact. Inhalation exposure does not typically lead to respiratory tract irritation, but precautions are advised to limit exposure .

- Endocrine Disruption : Research indicates that TPFP may possess endocrine-disrupting properties, which raises concerns regarding its environmental impact and safety in biological systems .

1. Toxicity Assessment

A study conducted on the toxicological effects of TPFP revealed that while it does not exhibit harmful effects upon ingestion or inhalation under controlled conditions, it can cause significant irritation upon dermal contact . The study emphasized the need for proper handling protocols to mitigate risks.

2. Environmental Impact

Research into the environmental fate of TPFP highlighted its persistence in aquatic environments. Studies have indicated that TPFP could bioaccumulate in organisms, raising concerns about long-term ecological effects . The compound's role as an organic contaminant in industrial wastewater was also examined, suggesting that it could adversely affect aquatic life .

3. Applications in Catalysis

TPFP has been explored for its catalytic properties in organic reactions. Its ability to stabilize transition states makes it a useful component in various synthetic pathways. For instance, TPFP has been utilized in nucleophilic substitution reactions, demonstrating its effectiveness as a ligand .

Data Table: Summary of Biological Activity Findings

| Study | Focus | Findings |

|---|---|---|

| Toxicological Assessment | Skin/Eye Irritation | Causes irritation; inhalation generally safe |

| Environmental Impact | Bioaccumulation | Persistent in aquatic environments; potential ecological risks |

| Catalytic Applications | Organic Synthesis | Effective ligand; enhances reaction efficiency |

Properties

IUPAC Name |

tris(2,3,4,5,6-pentafluorophenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18F15P/c19-1-4(22)10(28)16(11(29)5(1)23)34(17-12(30)6(24)2(20)7(25)13(17)31)18-14(32)8(26)3(21)9(27)15(18)33 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQLSDFNKTNBQLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)P(C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18F15P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70154988 | |

| Record name | Tris(pentafluorophenyl)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70154988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

532.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1259-35-4 | |

| Record name | Tris(pentafluorophenyl)phosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1259-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tris(pentafluorophenyl)phosphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001259354 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tris(pentafluorophenyl)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70154988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(pentafluorophenyl)phosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.656 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tris(pentafluorophenyl)phosphine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4P6L83YFZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.